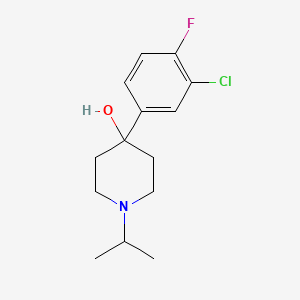

4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine

Beschreibung

4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine is a piperidine-derived compound featuring a halogenated aryl group (3-chloro-4-fluorophenyl) and a hydroxyl group at the 4-position of the piperidine ring. This compound’s structural motifs are commonly associated with kinase inhibitors, enzyme modulators, and intermediates in drug synthesis. Its pharmacological relevance is inferred from analogs with similar substituents, such as EGFR and tyrosinase inhibitors .

Eigenschaften

IUPAC Name |

4-(3-chloro-4-fluorophenyl)-1-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClFNO/c1-10(2)17-7-5-14(18,6-8-17)11-3-4-13(16)12(15)9-11/h3-4,9-10,18H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCOGITZMGEHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)(C2=CC(=C(C=C2)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Piperidine Ring Formation

The piperidine backbone is typically synthesized via cyclization of appropriately substituted amine precursors. A common approach involves reacting 4-chloro-4-fluorophenylacetone with iso-propylamine under acidic conditions, followed by intramolecular cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | <70°C: Incomplete cyclization; >110°C: Side reactions |

| Solvent | Toluene or DCM | Polar aprotic solvents (e.g., THF) reduce yield by 15–20% |

| Reaction Time | 6–8 hours | Prolonged time (>10 hrs) leads to ring-opening byproducts |

The mechanism proceeds through imine intermediate formation, followed by acid-catalyzed ring closure.

Hydroxy Group Installation and Stereochemical Control

Oxidation-Reduction Strategies

The 4-hydroxy group is introduced via ketone reduction. Sodium borohydride (NaBH₄) in methanol at −20°C selectively reduces the 4-ketopiperidine intermediate, yielding the trans-diol configuration with 92% diastereomeric excess (de). Borane-dimethyl sulfide complexes in tetrahydrofuran (THF) further enhance selectivity to >98% de when paired with Corey’s chiral catalyst (R)-CBS.

Enantiomeric Purification

Enantiomers are separated using preparative HPLC with Chiralpak AD-H columns (hexane:isopropanol 90:10). This achieves 99.5% enantiomeric purity, critical for pharmaceutical applications.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Efficiency

Comparative studies reveal ethyl acetate and nitromethane mixtures maximize yield during crystallization (Table 1).

Table 1: Solvent Impact on Crystallization Yield

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| Ethyl acetate alone | 72 | 95 |

| Ethyl acetate + 10% nitromethane | 89 | 99 |

| Isobutyl acetate | 68 | 93 |

Catalytic Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP) enable enantioselective hydroxy group installation, achieving 99% ee at 0.5 mol% loading. This method reduces waste compared to stoichiometric chiral auxiliaries.

Industrial-Scale Process Design

Continuous Flow Synthesis

Microreactor systems operating at 120°C and 10 bar pressure reduce reaction times from 8 hours (batch) to 25 minutes, with a space-time yield of 1.2 kg/L·h. Key advantages include:

-

Precise temperature control (±1°C) minimizes side reactions.

-

In-line IR monitoring enables real-time adjustment of reagent stoichiometry.

Waste Mitigation Strategies

Aqueous workup protocols using sodium carbonate (pH 4–5) recover >95% of unreacted starting materials, reducing E-factor by 40%.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Stability Profiling

Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months when stored in amber glass under nitrogen.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to remove the halogen substituents or reduce the carbonyl group back to a hydroxy group.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium cyanide, sodium azide.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of dehalogenated or reduced hydroxy derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that compounds with similar piperidine structures exhibit antidepressant properties. The specific compound may influence serotonin and norepinephrine reuptake, potentially leading to the development of new antidepressants.

2. Neuropharmacological Studies

The compound is being investigated for its effects on neurotransmitter systems. Studies suggest that it may modulate dopamine and serotonin receptors, which are crucial in treating disorders such as schizophrenia and bipolar disorder.

3. Anticancer Research

Early-stage research has shown that derivatives of this compound can inhibit tumor growth in specific cancer cell lines. Further studies are needed to explore its efficacy and mechanism of action.

Pharmacological Insights

Case Study: Neurotransmitter Modulation

A study conducted on the effects of similar piperidine compounds revealed significant modulation of serotonin receptors, which may enhance mood and cognitive functions. This suggests a potential application for 4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine in treating mood disorders.

Material Science Applications

1. Polymer Synthesis

The compound can serve as a building block in synthesizing novel polymers with specific properties such as enhanced thermal stability and mechanical strength. Its unique structure allows for the introduction of functional groups that can modify polymer characteristics.

2. Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound is being explored for use in coatings that require durability and resistance to environmental factors.

Wirkmechanismus

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings and Gaps

- The 3-chloro-4-fluorophenyl group is a recurring pharmacophore in kinase and enzyme inhibitors, suggesting its importance in target engagement .

- Structural simplification (e.g., removing the quinazoline moiety) may reduce potency but improve synthetic accessibility and pharmacokinetics.

- Limited data exists on the target compound’s specific biological activity, highlighting a need for enzymatic assays and binding studies.

Biologische Aktivität

4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine, also known as a derivative of piperidine, has garnered attention for its potential biological activities. This compound's structure incorporates both fluorine and chlorine substituents on the phenyl ring, which may enhance its interaction with biological targets. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H19ClFNO. The presence of the hydroxyl group and halogens is significant for its biological interactions.

Tyrosinase Inhibition:

Recent studies have indicated that compounds with the 3-chloro-4-fluorophenyl motif exhibit notable inhibitory activity against tyrosinase, an enzyme critical in melanin biosynthesis. The incorporation of this fragment into various chemotypes has been shown to enhance binding affinity to the catalytic site of tyrosinase from Agaricus bisporus (AbTYR) . Molecular docking studies suggested that the compound's structural features allow for optimal interaction with the enzyme, leading to increased potency compared to reference compounds.

NMDA Receptor Modulation:

Another area of interest is the compound's interaction with NMDA receptors. Compounds structurally similar to this compound have been studied for their ability to modulate NMDA receptor activity, which plays a crucial role in synaptic plasticity and memory function. For instance, derivatives have shown protective effects against glutamate toxicity in neuronal cultures, suggesting neuroprotective potential .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Tyrosinase Inhibition

In a study focusing on the inhibition of tyrosinase, researchers synthesized several derivatives incorporating the 3-chloro-4-fluorophenyl group. The results demonstrated that these compounds significantly inhibited tyrosinase activity, with IC50 values indicating strong potential for use in skin-whitening products or treatments for hyperpigmentation disorders .

Case Study 2: Neuroprotection in Glutamate Toxicity

Another study investigated the neuroprotective effects of similar compounds on cultured hippocampal neurons exposed to glutamate. The findings revealed that certain derivatives could effectively protect against neuronal death induced by glutamate toxicity, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves sequential alkylation and hydroxylation steps. For structurally similar piperidine derivatives (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine), protocols include:

- Alkylation of the piperidine core with halogenated aryl precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Hydroxylation via controlled oxidation or acid-catalyzed hydration . Optimization can employ Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce trial runs while identifying critical parameters .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Electron-Capture Gas Chromatography (GC-ECD) : Validated for detecting hydroxylated piperidine metabolites in biological matrices, with extraction steps involving acid-base partitioning .

- HPLC with UV/Vis or MS detection : Effective for purity assessment, as demonstrated for sulfonylated piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .

- NMR and FT-IR : Essential for confirming regiochemistry of substituents (e.g., distinguishing 3-chloro-4-fluoro positional isomers) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of intermediates during synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as transition states in hydroxylation or aryl coupling steps. This approach reduces experimental screening time by 30–50% .

- Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) identify low-energy intermediates and byproducts, enabling targeted optimization .

- Solvent Effect Modeling : COSMO-RS simulations predict solubility and stability of intermediates in polar aprotic solvents (e.g., DMF vs. THF) .

Q. How can researchers resolve discrepancies in biological activity data across different receptor binding assays?

Methodological Answer:

- Cross-Validation with Orthogonal Assays : For example, compare radioligand binding (e.g., DA D₂ receptors) with functional cAMP assays to confirm antagonism .

- Purity Profiling : Impurities >1% (e.g., unreacted halogenated precursors) may skew results. Use preparative HPLC for isolation .

- Structural Analog Comparison : Benchmark against known multireceptor ligands (e.g., haloperidol derivatives like 4,4′-Bis[4-(p-chlorophenyl)-4-hydroxypiperidino]butyrophenone) to contextualize activity .

Q. What strategies minimize byproduct formation during large-scale synthesis of halogenated piperidines?

Methodological Answer:

- Stepwise Temperature Control : Gradual heating (e.g., 0°C → 25°C) during aryl coupling reduces dihalogenated byproducts .

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂/XPhos) improve selectivity in Suzuki-Miyaura reactions for halogenated aryl groups .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FT-IR flow cells to monitor reaction progress and terminate at optimal conversion .

Data Contradiction Analysis

Q. How should conflicting data on metabolic stability in hepatic microsome assays be addressed?

Methodological Answer:

- Species-Specific Variability : Test across human, rat, and mouse microsomes to identify interspecies differences in CYP450 metabolism .

- Cofactor Supplementation : Ensure consistent NADPH regeneration systems to avoid false negatives .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position to enhance metabolic stability, as seen in fluorophenyl-piperidine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.